Compound Description: 4,4-Diphenyl-2-cyclopentenylamine, specifically its (S)-enantiomer known as FK584, exhibits potent inhibitory activity against detrusor contractions. It showed higher potency compared to terodiline hydrochloride in inhibiting detrusor contractions induced by electrical field stimulation and carbachol in guinea pigs. []
Relevance: This compound shares the core cyclopentylamine structure with (R)-3,3-difluorocyclopentanamine hydrochloride. The difference lies in the substituents on the cyclopentane ring. While the target compound has two fluorine atoms at the 3-position, FK584 possesses a double bond at the 2-position and two phenyl groups at the 4-position. Despite these differences, the shared cyclopentylamine moiety suggests potential similarities in their binding interactions or pharmacological profiles.Semantic Scholar link for reference []
3,3-Diphenylcyclopentylamine
Compound Description: 3,3-Diphenylcyclopentylamine, particularly its (R)-enantiomer, demonstrated significant inhibitory activity against detrusor contraction. Its potency was comparable to 4,4-diphenylcyclohexylamine and higher than terodiline hydrochloride in in vivo studies using rats. []
Relevance: This compound is structurally similar to (R)-3,3-difluorocyclopentanamine hydrochloride, sharing the cyclopentylamine core. The distinction arises from the substitution pattern on the cyclopentane ring. The (R)-3,3-diphenylcyclopentylamine features two phenyl groups at the 3-position, whereas the target compound possesses two fluorine atoms at the same position. This structural resemblance implies potential similarities in their pharmacological activity or binding affinities. Semantic Scholar link for reference []
4,4-Diphenylcyclohexylamine
Compound Description: 4,4-Diphenylcyclohexylamine displayed notable inhibitory activity against detrusor contraction. Its potency was comparable to (R)-3,3-diphenylcyclopentylamine and higher than terodiline hydrochloride in in vivo rat studies. []
Relevance: This compound exhibits structural similarity to (R)-3,3-difluorocyclopentanamine hydrochloride as both belong to the cycloalkylamine class. While (R)-3,3-difluorocyclopentanamine hydrochloride is a cyclopentanamine derivative, 4,4-diphenylcyclohexylamine is a cyclohexanamine derivative with two phenyl substituents at the 4-position. The presence of a cycloalkylamine structure in both compounds suggests a possible overlap in their pharmacological effects or binding patterns, despite the difference in ring size and substituents.Semantic Scholar link for reference []
Cinacalcet
Compound Description: Cinacalcet (I), marketed as its hydrochloride salt, is a calcimimetic drug used to treat secondary hyperparathyroidism in patients with chronic kidney disease and hypercalcemia associated with parathyroid carcinoma. []
Relevance: While not a direct structural analogue, cinacalcet's synthesis utilizes 3-(3-trifluoromethylphenyl)propanal (II), a key intermediate. The production of this intermediate involves several steps, including a Mizoroki-Heck reaction and hydrogenation. This synthetic pathway highlights the importance of fluorine-containing intermediates in medicinal chemistry and suggests a potential connection to the target compound, (R)-3,3-difluorocyclopentanamine hydrochloride, which also incorporates fluorine atoms in its structure. Semantic Scholar link for reference []
(R)-(+)-1-(1-Naphthyl)ethylamine (V)
Compound Description: This compound serves as a crucial reactant in the synthesis of cinacalcet. It undergoes a reductive amination reaction with 3-(3-trifluoromethylphenyl)propanal (II) to yield the final active pharmaceutical ingredient (API) of cinacalcet. []
Relevance: Although not directly structurally related to (R)-3,3-difluorocyclopentanamine hydrochloride, (R)-(+)-1-(1-Naphthyl)ethylamine (V) emphasizes the relevance of chiral amines in pharmaceutical development. Both compounds share the characteristic "R" chirality, highlighting the importance of stereochemistry in biological activity and drug design. Semantic Scholar link for reference []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.